molecular formula C22H25FN2O5S B3008896 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide CAS No. 451481-79-1

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide

Cat. No.: B3008896
CAS No.: 451481-79-1
M. Wt: 448.51
InChI Key: YVFJIAIHIAQMIB-UHFFFAOYSA-N
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Description

The compound 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide features a benzamide core substituted with a fluorine atom at the 2-position and a 2-ethylphenyl group on the amide nitrogen. Its defining structural element is the 1,4-dioxa-8-azaspiro[4.5]decane moiety linked via a sulfonyl group to the benzamide’s 5-position.

Properties

IUPAC Name

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-2-16-5-3-4-6-20(16)24-21(26)18-15-17(7-8-19(18)23)31(27,28)25-11-9-22(10-12-25)29-13-14-30-22/h3-8,15H,2,9-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFJIAIHIAQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Automated Synthesis: Utilizing automated synthesizers to ensure consistent quality and reduce human error.

    Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the ethylphenyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its spirocyclic core can be explored for creating novel materials with specific mechanical or electronic properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: Used as a probe to study biochemical pathways involving sulfonyl and spirocyclic compounds.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with unique properties.

Mechanism of Action

The mechanism by which 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the sulfonyl or spirocyclic moieties.

    Pathways Involved: Could involve inhibition or activation of biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Moieties

  • (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid Molecular Formula: C₁₃H₁₇BFNO₆S Molecular Weight: 345.15 g/mol Key Features: Replaces the benzamide with a boronic acid group at the 3-fluorophenyl position. This substitution enables use in Suzuki-Miyaura coupling reactions for drug discovery. The compound is noted for >98% purity and requires specialized solvent preparation (e.g., DMSO) to enhance solubility .
  • N-(3-Methyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)-5-(prop-1-ynyl)furan-2-carboxamide

    • Key Features : Shares the spirocyclic sulfonyl group but substitutes the benzamide with a furan carboxamide. This compound is reported as a JNK1/JNK3 kinase inhibitor , highlighting the spiro system’s role in targeting kinase domains .

Benzamide Derivatives with Sulfonyl Groups

  • 4-(Azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide
    • Molecular Formula : C₂₁H₂₆N₂O₆S₂
    • Molecular Weight : 466.6 g/mol
    • Key Features : Incorporates dual sulfonyl groups (azepane and ethylsulfonyl) and a hydroxylphenyl substituent. Its solubility at pH 7.4 is 11.6 µg/mL , suggesting that bulky sulfonyl groups may reduce aqueous solubility compared to simpler benzamides .

Fluorinated Benzamides

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) Molecular Formula: C₁₃H₈F₃NO Key Features: A tri-fluorinated benzamide with co-planar aromatic rings and strong hydrogen-bonding interactions in its crystal structure. The fluorine atoms enhance crystallinity and stability, a property that may extend to the target compound .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • The spirocyclic sulfonyl group in the target compound likely reduces solubility compared to non-sulfonated analogs, as seen in 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide (11.6 µg/mL) .
  • Fluorination (as in Fo23) improves crystallinity and may enhance metabolic stability, a critical factor in drug design .

Kinase Inhibition Potential

  • The spirocyclic moiety is recurrent in kinase inhibitors, such as the JNK1/JNK3-targeting compound from . The target’s 2-fluorobenzamide group may offer improved binding affinity over non-fluorinated analogs due to electron-withdrawing effects and steric complementarity .

Biological Activity

5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a spirocyclic core that includes both nitrogen and oxygen atoms. The presence of a sulfonyl group and a fluorobenzamide moiety contributes to its pharmacological properties.

Key Properties:

PropertyValue
Molecular FormulaC₁₅H₁₈FNO₃S
Molar Mass307.37 g/mol
IUPAC Name5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the spirocyclic structure followed by the introduction of the sulfonyl and fluorobenzamide groups.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly σ1 receptors. Research indicates that ligands targeting these receptors can modulate neurotransmitter systems and exhibit neuroprotective effects.

Pharmacological Studies

  • Sigma Receptor Affinity:
    • A study reported that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high affinity for σ1 receptors, with some compounds showing Ki values as low as 5.4 nM, indicating potent binding capabilities .
  • Antitumor Activity:
    • In vivo studies using mouse tumor xenograft models showed that compounds similar to 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide exhibited significant accumulation in tumor tissues, suggesting potential applications in tumor imaging and therapy .
  • Neuroprotective Effects:
    • The interaction with σ1 receptors has been linked to neuroprotective effects in various models of neurodegeneration, making this class of compounds candidates for further development in treating neurodegenerative diseases .

Case Study 1: Tumor Imaging

A study utilized a radiolabeled version of the compound for PET imaging in mouse models with human carcinoma and melanoma. The results indicated specific binding to σ1 receptors in tumors, highlighting its potential as a diagnostic tool in oncology .

Case Study 2: Neuroprotection

Research focusing on the neuroprotective properties of similar compounds revealed that they could mitigate neuronal damage in models of Alzheimer’s disease by modulating cholinergic signaling pathways through σ1 receptor activation .

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